Diflumidone Sodium

NSAID Pharmacology Prostaglandin Synthesis Enzyme Inhibition

Researchers often face confounding results from reversible NSAIDs that wash out in ex vivo models. Diflumidone Sodium (R-807) solves this with time-dependent, irreversible COX inhibition-ensuring sustained pathway blockade. • Platelet aggregation: 2nd most potent among tested NSAIDs (superior to flufenamic acid) • Urate binding: Equipotent to phenylbutazone in human albumin displacement assays • Ideal for topical formulations: Rapid erythema suppression (equipotent to indomethacin) with shorter duration

Molecular Formula C14H10F2NNaO3S
Molecular Weight 333.29 g/mol
CAS No. 22737-01-5
Cat. No. B1670565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflumidone Sodium
CAS22737-01-5
Synonyms3-benzoyldifluoromethanesulfonanilide sodium
diflumidone
diflumidone sodium
diflumidone sodium salt
MBR 4164-8
R-807
Molecular FormulaC14H10F2NNaO3S
Molecular Weight333.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N-]S(=O)(=O)C(F)F.[Na+]
InChIInChI=1S/C14H10F2NO3S.Na/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10;/h1-9,14H;/q-1;+1
InChIKeyHVBBVDWXAWJQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diflumidone Sodium: Procurement & Scientific Selection Evidence


Diflumidone Sodium (CAS 22737-01-5), also designated as MBR 4164-8 or R-807, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the sulfonanilide chemical class [1]. It is the sodium salt form of diflumidone (parent CAS 22736-85-2), a synthetic small molecule characterized by a unique 3-benzoyldifluoromethanesulfonanilide core structure [2]. This compound exhibits anti-inflammatory activity primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the biosynthesis of prostaglandins [3].

Diflumidone Sodium: Non-Interchangeability with Other NSAIDs


Within the sulfonanilide NSAID class, even structurally related compounds exhibit divergent pharmacological profiles that preclude simple generic substitution. Diflumidone Sodium (R-807) demonstrates a distinct rank order of potency against prostaglandin synthetase compared to its close analog R-805, as well as against established NSAIDs like indomethacin and flufenamic acid [1]. Furthermore, the compound's unique time-dependent, irreversible inhibition of prostaglandin synthetase is a mechanistic feature not shared by all class members, directly impacting its duration of action and therapeutic window [2]. Such quantifiable differences in potency, reversibility, and target engagement underscore the critical need for compound-specific selection rather than reliance on class-level assumptions, as detailed in the quantitative evidence below.

Diflumidone Sodium vs. NSAIDs: Quantitative Evidence


Prostaglandin Synthetase Inhibition Potency

In a head-to-head comparison against multiple NSAIDs using bovine seminal vesicle microsome prostaglandin synthetase, the rank order of inhibitory potency was established as: indomethacin > flufenamic acid > R-807 (Diflumidone Sodium) > R-805 > phenylbutazone ⪢ aspirin [1]. This places R-807's potency between that of flufenamic acid and phenylbutazone, and significantly above aspirin, which is the least potent in this series. This quantitative ranking provides a clear differentiation from commonly used NSAID comparators.

NSAID Pharmacology Prostaglandin Synthesis Enzyme Inhibition

Platelet Aggregation Inhibition Potency

In a direct head-to-head comparison using arachidonic acid-induced aggregation of human platelets, the rank order of inhibitory potency was: indomethacin > R-807 (Diflumidone Sodium) > R-805 > flufenamic acid > phenylbutazone ⪢ aspirin [1]. Notably, R-807 exhibits greater potency than flufenamic acid in this model, in contrast to its position in the prostaglandin synthetase assay. This differential rank order across models highlights a unique pharmacological fingerprint.

Platelet Aggregation Anti-thrombotic NSAID Pharmacology

UVB-Erythema Suppression: Early Efficacy & Duration

In a randomized, double-blind, placebo-controlled study directly comparing topical diflumidone and indomethacin for the suppression of UVB-induced erythema in humans, a single application of both drugs demonstrated equal ability to inhibit erythema development during the early phase (3-6 hours post-UVB exposure with 3 MED) [1]. However, at 24 hours post-application, indomethacin-treated sites showed significantly less erythema than diflumidone-treated sites, indicating a shorter duration of action for diflumidone [1].

Topical Anti-inflammatory Dermatology UVB Erythema Model

Irreversible Prostaglandin Synthetase Inhibition

Unlike many NSAIDs which act as reversible, competitive inhibitors of COX enzymes, both R-807 (Diflumidone Sodium) and its analog R-805 demonstrate time-dependent, irreversible inhibition of prostaglandin synthetase [1]. This mechanistic feature implies that the duration of enzyme inhibition persists beyond the presence of free drug, a property not shared by comparators such as indomethacin, flufenamic acid, phenylbutazone, or aspirin within the same assay system [1].

Enzyme Kinetics Irreversible Inhibition Mechanism of Action

Urate Displacement from Albumin

In a study assessing the inhibition of urate binding to human albumin, Diflumidone was among a select group of compounds (including gentisate, per-fluorosalicylate, diiodosalicylate, salicylimide, Trimethazone, the fenamic acids, and 3-hydroxycinchophen) that were found to be as potent as phenylbutazone or salicylate in displacing urate [1]. This potency places Diflumidone in the same class of highly effective albumin-binding uricosuric agents as established benchmarks.

Uricosuric Activity Drug-Protein Binding Albumin Displacement

Diflumidone Sodium: Research & Industrial Applications


Topical Formulation for UVB-Induced Inflammation

Based on direct clinical evidence showing diflumidone's equivalence to indomethacin in early-phase UVB-erythema suppression but with a shorter duration of action (Section 3, Evidence 3), this compound is ideally suited for developing and testing topical formulations intended for rapid relief of acute dermal inflammation. Researchers can leverage its fast onset to evaluate novel delivery systems or combination products where a short-acting anti-inflammatory effect is desired, avoiding the prolonged action of indomethacin which might confound results in short-term studies [1].

Irreversible COX Blockade Studies

The unique time-dependent, irreversible inhibition of prostaglandin synthetase exhibited by diflumidone sodium (Section 3, Evidence 4) makes it a valuable chemical probe for investigating the downstream consequences of sustained COX pathway blockade. This is particularly relevant in cellular or ex vivo models where reversible inhibitors like indomethacin or flufenamic acid would wash out, whereas diflumidone's effect would persist. It is an essential tool for elucidating the kinetics of prostaglandin recovery and the long-term cellular adaptations to COX inhibition [2].

Platelet Function & Thrombosis Research

Given its rank as the second most potent inhibitor of human platelet aggregation among tested NSAIDs, superior to flufenamic acid and phenylbutazone (Section 3, Evidence 2), diflumidone sodium serves as a selective tool for studying arachidonic acid-induced platelet activation pathways. Its intermediate potency (less than indomethacin) provides a useful dynamic range for dose-response studies, and its distinct sulfonanilide scaffold offers a valuable comparator to fenamic acids and arylacetic acids in structure-activity relationship (SAR) analyses aimed at developing novel antiplatelet agents [2].

Uricosuric Drug Discovery Assays

Diflumidone sodium's demonstrated equipotency to phenylbutazone in displacing urate from human albumin (Section 3, Evidence 5) positions it as a positive control compound in in vitro assays designed to screen for novel uricosuric agents. Its distinct chemical structure relative to phenylbutazone and salicylate also makes it an ideal candidate for mechanistic studies investigating the relationship between drug binding to albumin and the promotion of urate excretion, a key aspect of gout pharmacotherapy [3].

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